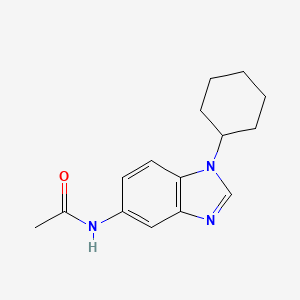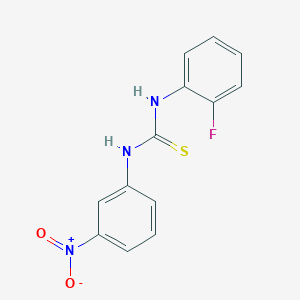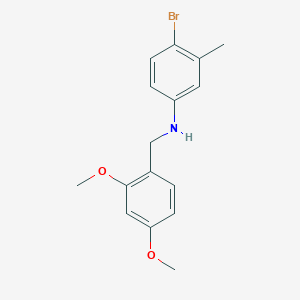![molecular formula C16H15F3N2OS B5830890 N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been extensively studied for its mechanism of action and potential applications in various fields.
Mecanismo De Acción
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea binds to the ATP-binding site of JAK2 and prevents the phosphorylation of downstream signaling molecules such as STAT3 and STAT5. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit other tyrosine kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit inflammation and immune responses. It has been used to study the role of JAK2 in various physiological processes such as hematopoiesis, angiogenesis, and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages as a research tool. It is a small molecule inhibitor that is relatively easy to synthesize and has high specificity for JAK2. It has been extensively studied and its mechanism of action is well understood. However, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations. It can be toxic at high concentrations and its effects can be variable depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of interest is the development of more potent and selective JAK2 inhibitors based on the structure of N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. Another area of interest is the use of N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in combination with other drugs to enhance its anti-cancer effects. Additionally, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea could be used to study the role of JAK2 in other diseases such as autoimmune disorders and cardiovascular disease.
Métodos De Síntesis
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 3-(trifluoromethyl)benzoyl chloride, followed by the addition of thiourea and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a tyrosine kinase that is frequently overexpressed in cancer cells. By inhibiting JAK2, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can prevent the activation of downstream signaling pathways that promote cell proliferation and survival.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-22-14-8-3-2-5-11(14)10-20-15(23)21-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRRBTYEXGIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)


![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)


![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)

